2,2-Dimethylhexanal
Description
Overview of Branched Aldehydes in Organic Chemistry
Branched aldehydes are a class of organic compounds characterized by a carbonyl group (a carbon-oxygen double bond) located at the terminus of a non-linear carbon chain. ontosight.ai The general structure is represented by the formula R-CHO, where R is a branched alkyl group. The aldehyde functional group consists of a carbon atom bonded to a hydrogen atom and double-bonded to an oxygen atom. ontosight.ai This arrangement makes the carbonyl carbon electrophilic and thus susceptible to nucleophilic attack, rendering aldehydes a reactive and versatile class of compounds. ontosight.ai They can be readily oxidized to form carboxylic acids or reduced to their corresponding primary alcohols.
In organic synthesis, α-branched aldehydes, such as 2,2-dimethylhexanal, are considered particularly challenging substrates. lookchem.comredalyc.org The steric hindrance caused by the branching at the α-position can affect the reactivity of the aldehyde group and presents challenges for controlling stereoselectivity in asymmetric reactions. lookchem.comredalyc.org Despite these challenges, methods for the α-functionalization of branched aldehydes are actively being developed, as they provide access to molecules with quaternary carbon centers, which are important structural motifs in many complex organic molecules. wikipedia.org
Beyond their role in synthesis, branched aldehydes are significant as flavor and aroma compounds in a variety of food products. ontosight.ai Compounds like 2-methyl propanal and 3-methyl butanal are known for their characteristic malty and chocolate-like notes. ontosight.ai The ongoing need for new and unique aroma profiles in the fragrance industry also drives research into novel aldehyde structures. google.com
Significance of this compound in Contemporary Research
This compound is an eight-carbon branched aldehyde. While not as extensively studied as other isomers, its specific structure warrants attention. The primary documented method for its production is through the catalytic dehydrogenation of its corresponding primary alcohol, 2,2-dimethylhexanol. google.com A 1966 patent describes a process where 2,2-dimethylhexanol is passed over a heated catalyst—comprising calcium oxide, magnesium oxide, potassium sulfate, and gamma alumina—to yield this compound with high conversion and yield. google.com The synthesis of the precursor alcohol, 2,2-dimethylhexanol, has also been described in the literature. semanticscholar.org
In terms of its occurrence, this compound has been identified as a natural volatile compound in the plant Agastache foeniculum, commonly known as anise hyssop. nih.gov The significance of its presence in this plant is not fully elucidated but contributes to the chemical understanding of natural product profiles.
The potential application of this compound and related structures in the fragrance industry is an area of interest. The fragrance industry continually seeks new chemical entities to create novel scent compositions for a wide range of consumer products. google.com Although specific applications for this compound in perfumery are not widely documented, related branched aldehydes and their derivatives are utilized for their unique olfactory properties.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₁₆O | nih.gov |
| Molecular Weight | 128.21 g/mol | nih.gov |
| CAS Number | 996-12-3 | nih.gov |
| Boiling Point | ~151 °C | google.com |
| Specific Gravity (20°C/20°C) | 0.8150 | google.com |
| Refractive Index (n_D^20) | 1.4103 | google.com |
Current Research Landscape and Knowledge Gaps concerning this compound
The current research landscape for this compound is notably sparse when compared to its parent alkane, 2,2-dimethylhexane (B166548), or other more common aldehydes. A significant portion of the available information is derived from patent literature focused on synthetic methods rather than from fundamental research exploring its properties and applications. google.com This indicates that while the compound is known and synthetically accessible, it has not been a subject of extensive academic or industrial investigation.
The primary knowledge gap is the lack of comprehensive data on the compound's specific applications. While its structure suggests potential use in areas like fragrance or as a specialty chemical intermediate, there is little published research to confirm these possibilities. Further significant knowledge gaps include:
Detailed Reactivity: Beyond the expected aldehyde reactions, a detailed study of its reactivity, particularly in modern catalytic processes and asymmetric synthesis, is absent. Its behavior as a sterically hindered aldehyde could provide valuable insights for synthetic chemists.
Olfactory Profile: A formal characterization of its scent profile and potential as a fragrance ingredient has not been published in peer-reviewed literature.
Biological Activity: Although found in a plant species, its biological role, metabolic fate, and potential bioactivities are unknown.
Material Science Applications: The potential for this compound to serve as a monomer or a precursor for polymer synthesis has not been explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEITMLMCONAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335165 | |
| Record name | Hexanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-12-3 | |
| Record name | Hexanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2,2 Dimethylhexanal
Advanced Synthetic Approaches to Branched Aldehydes
The generation of branched aldehydes is a notable challenge in organic synthesis, often requiring specialized techniques to achieve high yields and selectivity. mdpi.com
A primary and effective method for synthesizing aldehydes is the oxidation of primary alcohols. asm.org For 2,2-dimethylhexanal, the corresponding precursor would be 2,2-dimethylhexan-1-ol. This transformation can be accomplished using various oxidizing agents. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. practically.com Common reagents include pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or catalytic dehydrogenation. practically.com The selective oxidation of primary alcohols to aldehydes can also be achieved using systems like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst. google.com
Table 1: Oxidizing Agents for the Synthesis of Aldehydes from Primary Alcohols
| Reagent/Catalyst | Conditions | Product | Notes |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | Aldehyde | Effective for preventing over-oxidation. practically.com |
| Reduced Copper (Cu) | 573 K | Aldehyde | A dehydrogenation process. doubtnut.com |
| TEMPO | Co-oxidant | Aldehyde | A catalytic system for selective oxidation. google.com |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Aldehyde/Carboxylic Acid | Can oxidize primary alcohols to aldehydes, but may proceed to the carboxylic acid. practically.com |
The hydration of alkynes presents another strategic route to carbonyl compounds. jove.comresearchgate.net Specifically, the anti-Markovnikov hydration of a terminal alkyne yields an aldehyde. organic-chemistry.orgnih.gov To synthesize this compound via this method, the starting material would be 3,3-dimethyl-1-heptyne. The reaction typically proceeds through hydroboration-oxidation, where a borane (B79455) reagent adds across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. jove.com This process results in the formation of an enol that tautomerizes to the more stable aldehyde. jove.com Ruthenium-based catalysts have also been developed for the efficient anti-Markovnikov hydration of terminal alkynes. organic-chemistry.org
Catalytic dehydrogenation of primary alcohols is a significant industrial method for producing aldehydes. byjus.comcas.cz This process involves passing the alcohol vapor over a heated catalyst, such as copper, zinc oxide, or chromium oxide, to remove hydrogen gas and form the corresponding aldehyde. doubtnut.comcas.czgoogle.com For the synthesis of this compound, 2,2-dimethylhexan-1-ol would be subjected to high temperatures (e.g., 250-450 °C) in the presence of a suitable catalyst. cas.cz This method is advantageous as it avoids the use of stoichiometric oxidizing agents, making it a more atom-economical and environmentally friendly process. byjus.com The reaction is reversible, and its equilibrium is temperature-dependent. cas.cz
Table 2: Catalysts for Dehydrogenation of Primary Alcohols
| Catalyst | Temperature Range (°C) | Key Features |
| Copper (Cu) | ~300 | Commonly used for converting primary alcohols to aldehydes. practically.com |
| Zinc Oxide-Chromium Oxide | 250 - 450 | Effective for a range of substituted alcohols. cas.cz |
| Silver (Ag) | - | Used in the presence of oxygen. byjus.com |
| Palladium (Pd) on Carbon | - | Can be used in the absence of oxygen. byjus.com |
Hydration of Alkynes in Branched Systems
Exploration of Novel Reaction Pathways for this compound
The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbon and the steric hindrance provided by the adjacent quaternary carbon.
The reactivity of aldehydes can be significantly influenced by the pH of the reaction medium. msu.edu In buffered solutions, the rate of nucleophilic attack on the carbonyl carbon can be altered. For instance, in acidic solutions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles. msu.edu Conversely, in basic solutions, the nucleophile may be deprotonated, increasing its reactivity. Some buffer components, such as Tris, have been shown to react with aldehydes to form adducts like oxazolidines, which can affect enzymatic reactions involving aldehyde substrates. researchgate.net The specific pH-dependent reactivity of this compound has not been extensively detailed in the provided search results, but the general principles of aldehyde reactivity in buffered solutions would apply. msu.eduacs.org
Aldehydes are readily oxidized to form carboxylic acids. nih.govmaqsad.io This is a common reaction pathway for this compound, which can be oxidized to 2,2-dimethylhexanoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effect this transformation. The oxidation mechanism often involves the formation of a hydrate (B1144303) intermediate (a gem-diol) upon reaction with water, which is then oxidized. libretexts.org Milder oxidizing agents, such as Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), can also be used and are often employed as a qualitative test to distinguish aldehydes from ketones. doubtnut.com More recently, methods using sodium chlorite (B76162) (NaClO₂) in the presence of a catalyst in buffered solutions have been developed for the selective oxidation of aldehydes to carboxylic acids under mild conditions. dergipark.org.tr
Table 3: Oxidation of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Conditions | Product |
| Potassium permanganate (KMnO₄) | Acidic or alkaline | Carboxylic Acid |
| Chromic acid (H₂CrO₄) | Acidic | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | Carboxylate |
| Sodium Chlorite (NaClO₂) | Buffered solution, catalyst | Carboxylic Acid |
Carbon-Carbon Bond Formation at the Alpha-Position of the Carbonyl Group
The synthesis of aldehydes featuring an α,α-disubstituted carbon, like the one in this compound, represents a significant challenge in organic synthesis. These structures cannot be formed by standard enolate alkylation of a linear aldehyde, as the introduction of the second alkyl group is sterically hindered and prone to side reactions. Modern synthetic chemistry has overcome this by developing specialized methods for creating α-quaternary aldehydes.
One key strategy involves the α-alkylation of a pre-existing α-branched aldehyde. This approach requires careful control of reaction conditions to favor the formation of the desired quaternary center. For instance, palladium-catalyzed α-alkylation of racemic α-branched aldehydes has been demonstrated as a viable pathway. In this method, a chiral π-allyl−Pd complex can be used to control the stereochemistry, although for an achiral molecule like this compound, the focus would be on achieving the C-C bond formation itself. researchgate.net The process is notable for its step and atom economy. researchgate.net
Another approach is based on enamine catalysis. While intermolecular alkylation of aldehydes can be challenging due to competing side reactions like catalyst alkylation, intramolecular versions have shown considerable success. acs.org For example, the proline-catalyzed intramolecular alkylation of certain aldehydes can proceed with high yield and enantioselectivity, demonstrating the power of organocatalysis to form cyclic structures with quaternary centers. acs.org Although this applies to cyclic systems, it underscores a powerful principle in C-C bond formation adjacent to an aldehyde.
Enantioselective Alkylation of Aldehydes
While this compound is an achiral molecule, the methodologies developed for the enantioselective synthesis of chiral α-quaternary aldehydes are directly relevant to the construction of its core structure. These advanced catalytic methods provide the most effective routes to this class of compounds. researcher.lifeorganic-chemistry.org The challenge lies in controlling the formation of the sterically congested quaternary carbon center with high enantioselectivity when a chiral product is desired. researchgate.netrsc.org
Several catalytic systems have been developed to address this synthetic challenge:
Copper-Catalyzed Alkylation : A practical method for the enantioselective preparation of aldehydes containing an α-quaternary stereocenter involves copper catalysis. researcher.lifeorganic-chemistry.org This reaction uses simple carboxylic acid or ester starting materials with a monodentate chiral phosphine (B1218219) ligand to afford a variety of products in good yields and high enantiomeric ratios. researcher.lifeorganic-chemistry.org
Palladium-Catalyzed Alkylation : A distinct strategy employs a chiral π-allyl−Pd complex to control the enantioselective construction of chiral α-quaternary aldehydes from racemic α-branched aldehydes. researchgate.net This method is significant as it demonstrates control over both enantio- and diastereoselectivity. researchgate.net
Triple-Catalysis Approach : A highly innovative method merges photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis to achieve the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. organic-chemistry.org This multicatalytic process allows for the formation of high-value molecules from basic chemical feedstocks in a single, stereoselective step.
The table below summarizes key features of these modern catalytic approaches.
| Catalytic System | Catalyst/Ligand Type | Key Features | Reactant Types | Citation |
| Copper Catalysis | Chiral Phosphine Ligand | High enantioselectivity from simple starting materials. | Carboxylic acids/esters, allyl organodiboron reagents | researcher.lifeorganic-chemistry.org |
| Palladium Catalysis | Chiral π-Allyl−Pd Complex | Controls enantio- and diastereoselectivity. | Racemic α-branched aldehydes | researchgate.net |
| Triple Catalysis | Iridium Photocatalyst, Chiral Amine, Thiophenol | Merges three catalytic cycles; uses simple olefins. | Aldehydes, Olefins | organic-chemistry.org |
Direct Amidation Reactions of Aldehydes
The transformation of an aldehyde into an amide is a fundamental reaction in organic synthesis. Direct oxidative amidation, which couples an aldehyde with an amine in a single step, is an atom-economical alternative to traditional methods that require pre-oxidation of the aldehyde to a carboxylic acid. acs.org The mechanism generally involves the initial formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized to the final amide. rsc.orgsemanticscholar.org
Several transition-metal catalysts are effective for this transformation, including those based on rhodium, copper, and nickel. researchgate.netresearcher.lifesemanticscholar.org For instance, rhodium-catalyzed oxidative amidation has been successfully applied to sterically hindered aldehydes for the synthesis of amides containing a quaternary carbon at the α-position. capes.gov.br This demonstrates that even with the significant steric bulk of a substrate like this compound, direct amidation is a feasible pathway. A variety of amine nucleophiles, including both aliphatic and aromatic amines, can be used to generate the corresponding amides in good to excellent yields. capes.gov.br
The choice of oxidant is critical, with reagents like acetone, hydrogen peroxide, or N-chloroamines being employed. semanticscholar.orgresearchgate.net Some systems even allow for acceptorless dehydrogenative coupling, where molecular hydrogen is the only byproduct, representing a particularly "green" approach. acs.org However, reactions involving enolizable aldehydes can sometimes yield lower amounts of product due to the formation of amine byproducts.
Mechanistic Investigations of this compound Transformations
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. While specific computational studies on this compound are not widely reported, research on analogous systems provides significant insight into its potential reaction pathways.
For instance, DFT calculations have been employed to understand the mechanism of the direct, amine-catalyzed, enantioselective α-alkylation of aldehydes. acs.org These studies help to rationalize the experimental observations by modeling the transition states and intermediates, such as the ammonium (B1175870) salt intermediates involved in an SN2′-type addition-elimination pathway. acs.org Such computational work is crucial for understanding the origins of stereoselectivity, often revealing that ligand-substrate steric repulsions in the transition state are the determining factor. organic-chemistry.org
Broader computational studies explore a wide range of mechanistic questions, including thermodynamic and kinetic aspects of reactions, the influence of dynamic effects, and the prediction of product yields and selectivities. These theoretical investigations are vital for optimizing reaction conditions and designing more efficient catalysts for the synthesis of sterically hindered molecules like this compound.
Influence of Steric Hindrance from Branched Substituents on Reactivity
The defining structural feature of this compound is the gem-dimethyl group at the α-position to the carbonyl. This substitution pattern creates significant steric hindrance, which profoundly influences the molecule's reactivity compared to linear aldehydes like hexanal (B45976).
Steric hindrance primarily affects the rate of nucleophilic attack at the carbonyl carbon. The bulky methyl groups impede the trajectory of an incoming nucleophile, slowing down addition reactions. This effect is a general principle in carbonyl chemistry; for example, ketones are typically less reactive than aldehydes due to the presence of two alkyl groups versus one, and this effect is magnified in a sterically congested system like this compound.
Furthermore, the lack of α-hydrogens in this compound prevents reactions that rely on enolization at that position, such as the typical aldol (B89426) condensation or halogenation under basic conditions. While an enolate can be formed from precursor molecules during its synthesis, the aldehyde itself is incapable of this fundamental reactivity pathway. This steric bulk also influences the stability of any intermediates that may form. For instance, in nucleophilic substitution reactions on related haloalkane structures, bulky groups are known to hinder the backside attack required for an SN2 mechanism, thereby favoring SN1 pathways that proceed through a carbocation intermediate. Similarly, the steric environment of this compound would influence the transition states of its various reactions, impacting reaction rates and potentially favoring certain mechanistic pathways over others. capes.gov.br
Advanced Analytical Techniques for 2,2 Dimethylhexanal Characterization and Quantification
Chromatographic Methodologies
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities. For a volatile compound like 2,2-dimethylhexanal, gas chromatography and its hyphenated techniques are particularly well-suited.
Gas chromatography (GC) is a fundamental technique for the analysis of volatile aldehydes. The process often involves derivatization to enhance the stability and detectability of these compounds. shimadzu.comshimadzu.com For instance, a common method utilizes 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable derivatives that can be readily analyzed. shimadzu.comscribd.com In some applications, such as the analysis of short-chain aldehydes (C1 to C9) in alcoholic beverages, derivatization with agents like cysteamine (B1669678) to form thiazolidine (B150603) derivatives has proven effective for quantification using a GC with a nitrogen-phosphorous detector (NPD). ajevonline.org This derivatization approach has been shown to be more accurate and provide higher recoveries compared to some standard methods. ajevonline.org
For direct analysis without derivatization, specialized detectors like the barrier discharge ionization detector (BID) can be used. shimadzu.com This detector's ability to ionize all compounds except for helium and neon allows for the direct, high-sensitivity measurement of lower aldehydes. shimadzu.com The selection of the GC column is also a critical parameter, with various column types like XE-60 being used for the separation of aldehyde and ketone derivatives. scribd.com
For unambiguous identification, gas chromatography is often coupled with mass spectrometry (GC-MS). This powerful combination leverages the separation capabilities of GC with the precise mass analysis of MS, which provides detailed structural information based on the fragmentation patterns of the analyte. nih.gov GC-MS is a standard method for the analysis of volatile compounds in complex matrices. pan.olsztyn.pl
In the context of this compound, GC-MS analysis provides characteristic mass spectral data. The National Institute of Standards and Technology (NIST) main library contains a mass spectrum for this compound (NIST Number 46461), which shows a top peak at an m/z of 57 and a second-highest peak at an m/z of 43. nih.gov This technique has been used to identify this compound in human skin emanations. unl.edu Furthermore, GC-MS is crucial for distinguishing between isomers, such as 2,2-dimethylhexane (B166548), where its unique retention time and fragmentation pattern are used for instrument calibration and method validation.
The versatility of GC-MS is enhanced by various sample introduction techniques, such as headspace solid-phase microextraction (HS-SPME), which is effective for isolating volatile aldehydes from samples like oat flakes. pan.olsztyn.pl
Gas chromatography-ion mobility spectrometry (GC-IMS) is an increasingly utilized technique for the analysis of volatile organic compounds (VOCs). mdpi.com This method combines the high separation efficiency of GC with the rapid and sensitive detection of IMS, which separates ions based on their size and shape. mdpi.comscienceasia.org GC-IMS provides a two-dimensional fingerprint of volatile compounds, plotting retention time against drift time, which aids in the identification and comparison of complex samples. mdpi.commdpi.com
GC-IMS has been successfully applied in food science to analyze volatile profiles and identify key flavor compounds, including aldehydes, in various products like pork, dried bean curd, and fermented fish. mdpi.comscienceasia.orgmdpi.com The technique allows for the visualization of differences in VOCs between samples, and with the aid of databases and standards, can identify numerous compounds, including a wide array of aldehydes. mdpi.comfrontiersin.org For instance, in a study on pork muscles, GC-IMS was used to identify 49 different VOCs, including 18 aldehydes. mdpi.com
Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS) for Structural Confirmation
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of compounds. For carbonyl compounds like this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus provides significant information about its chemical environment. bham.ac.uk Carbonyl carbons, in particular, have distinctive chemical shifts that appear far downfield, typically in the 170-220 ppm range, due to sp² hybridization and the double bond to oxygen. libretexts.org
More specifically, the carbonyl carbons of aldehydes and ketones generally resonate in the 190-210 ppm region. bham.ac.uk This distinct region allows for the clear identification of a carbonyl group within a molecule. bham.ac.uk While the signal intensity in ¹³C NMR is not directly proportional to the number of carbons, the presence of a peak in this downfield region is strong evidence for a carbonyl functional group. savemyexams.com In ¹H NMR, the aldehydic proton is highly deshielded and appears far downfield in the 9-10 ppm region. libretexts.org Protons on the carbon atom adjacent to the carbonyl group typically appear in the 2.0-2.5 ppm range. libretexts.org
For this compound, ¹³C NMR spectral data is available, confirming the presence of the carbonyl group and providing information about the other carbon atoms in the structure. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The presence of an aldehyde group gives rise to characteristic absorption bands in an IR spectrum. tutorchase.com A strong, sharp peak corresponding to the C=O stretching vibration is typically observed in the region of 1720-1740 cm⁻¹ for saturated aliphatic aldehydes. tutorchase.comorgchemboulder.com
In addition to the carbonyl stretch, aldehydes exhibit a distinctive C-H stretching vibration associated with the aldehyde proton. This usually appears as one or two bands of moderate intensity in the 2830-2695 cm⁻¹ region. orgchemboulder.com A moderate band near 2720 cm⁻¹ is particularly diagnostic for aldehydes, often appearing as a shoulder to the right of the main alkyl C-H stretching bands. orgchemboulder.com The presence of both the strong C=O stretch and the characteristic C-H stretch provides strong evidence for an aldehyde functional group. libretexts.orgpressbooks.pubopenstax.org
The PubChem database indicates that vapor phase IR spectra are available for this compound, which would display these characteristic absorption frequencies. nih.gov
Data Tables
Table 1: Characteristic IR Absorptions for Aldehydes
| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Saturated Aliphatic) | 1740-1720 orgchemboulder.com | Strong | The exact position can be influenced by the molecular structure. |
| C-H Stretch (Aldehydic) | 2830-2695 orgchemboulder.com | Moderate | Often appears as one or two distinct bands. A peak around 2720 cm⁻¹ is a key indicator. |
Table 2: Typical ¹³C NMR Chemical Shifts for Carbonyl Compounds
| Carbonyl Type | Chemical Shift Range (ppm) |
| Aldehydes & Ketones | 190-210 bham.ac.uk |
| Carboxylic Acid Derivatives | 160-185 bham.ac.uk |
Table 3: GC-MS Spectral Data for this compound
| Parameter | Value | Source |
| NIST Number | 46461 | PubChem nih.gov |
| m/z Top Peak | 57 | PubChem nih.gov |
| m/z 2nd Highest Peak | 43 | PubChem nih.gov |
Computational Chemistry and Theoretical Modeling of 2,2 Dimethylhexanal
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic structure of 2,2-dimethylhexanal, which in turn governs its chemical reactivity. Methods like Density Functional Theory (DFT) and other ab initio calculations are employed to model the molecule's electron distribution, molecular orbitals, and potential energy surfaces for reactions. kg.ac.rsscielo.org.mx
The electronic structure of an aldehyde is characterized by the carbonyl group (C=O), which creates a significant dipole moment and defines the primary reactive sites. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting reactivity. irjweb.com For aldehydes, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atom, while the LUMO is typically the π* anti-bonding orbital of the carbonyl group. rsc.orgresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com
For this compound, the presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) introduces steric hindrance and electronic effects that modulate its reactivity compared to linear aldehydes. These bulky groups can shield the carbonyl carbon from nucleophilic attack to some extent.
Reactivity predictions often focus on reactions such as hydrogen abstraction by radicals, a critical process in atmospheric chemistry and combustion. scielo.org.mxresearchgate.net Quantum chemical calculations can map the potential energy surface for the abstraction of different hydrogen atoms in the molecule. scielo.org.mx In this compound, the most likely site for abstraction by radicals like OH is the aldehydic hydrogen, due to the relative weakness of the C-H bond at the formyl group. scielo.org.mxresearchgate.net Computational models can calculate the activation energies for abstraction from the aldehydic position versus various positions on the alkyl chain, confirming the preference for aldehydic H-abstraction. scielo.org.mx
Table 1: Conceptual Quantum Chemical Data for this compound This table presents conceptual values based on typical results from DFT (e.g., B3LYP/6-311G(d,p)) calculations for similar aliphatic aldehydes. Actual values would require specific computation.
| Calculated Property | Conceptual Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.3 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons (nucleophilicity). irjweb.com |
| LUMO Energy | ~ -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons (electrophilicity). irjweb.com |
| HOMO-LUMO Gap | ~ 4.5 eV | Correlates with chemical reactivity and stability; a larger gap implies greater stability. irjweb.com |
| Activation Energy (Aldehydic H-abstraction) | Low | Predicts the aldehydic hydrogen as the primary site for radical attack due to a lower energy barrier compared to alkyl hydrogens. scielo.org.mxresearchgate.net |
| Dipole Moment | ~ 2.5 D | Arises from the electronegative oxygen of the carbonyl group, influencing intermolecular interactions. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the physical behavior of molecules by modeling the motions and interactions of atoms over time. nih.gov For this compound, MD simulations can elucidate bulk properties like density and viscosity, as well as the nature of intermolecular forces that govern its condensed-phase behavior. cam.ac.ukgarethconduit.org
These simulations rely on a force field, which is a set of empirical potential energy functions and parameters that describe the interactions between atoms. jst.go.jpfrontiersin.org Force fields for alkanes and related molecules, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, typically include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). acs.orgaip.orgaip.org
The non-bonded interactions are crucial for describing how this compound molecules interact with each other. These are often modeled using a Lennard-Jones potential for van der Waals forces and Coulomb's law for electrostatic interactions based on partial atomic charges. aip.orgbyu.edu The α,α-dimethyl branching in this compound significantly influences its packing in the liquid state compared to its linear isomer, n-octanal. The bulky gem-dimethyl group restricts rotational freedom and affects how closely molecules can approach each other, which has consequences for properties like boiling point and viscosity. byu.edu
MD simulations of branched alkanes have shown that the choice of potential parameters, particularly for torsional potentials and the representation of methyl groups (as either united-atoms or all-atom models), can significantly impact the accuracy of predicted properties. acs.orgbyu.edu Simulating a system of many this compound molecules allows for the calculation of macroscopic properties from the microscopic trajectories of the atoms. acs.org
Table 2: Typical Force Field Parameters for this compound Constituents This table shows representative Lennard-Jones parameters and partial charges used in all-atom force fields like OPLS-AA for the atom types present in this compound. These parameters define the intermolecular potential.
| Atom Type | Group | σ (Å) | ε (kcal/mol) | Partial Charge (e) |
|---|---|---|---|---|
| C | Carbonyl (C=O) | 3.750 | 0.105 | +0.50 |
| O | Carbonyl (C=O) | 2.960 | 0.210 | -0.50 |
| H | Aldehydic (H-C=O) | 2.420 | 0.030 | +0.05 |
| C | Quaternary (C-(C)4) | 3.500 | 0.066 | -0.18 |
| C | Methyl (-CH3) | 3.500 | 0.066 | -0.18 |
| H | Alkyl (H-C) | 2.500 | 0.030 | +0.06 |
| C | Methylene (-CH2-) | 3.500 | 0.066 | -0.12 |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.com These models are based on molecular descriptors, which are numerical values derived from the chemical structure. nih.gov For a series of related compounds like aliphatic aldehydes or octane (B31449) isomers, QSPR can be used to predict properties such as boiling point, density, and molar volume. frontiersin.orgresearchgate.netarxiv.org
The first step in QSPR is to represent the molecular structure numerically using topological indices, which are graph-theoretical invariants of the molecular graph. sciencepublishinggroup.comacs.org Well-known indices include the Wiener index (based on distances between atoms), the Randić connectivity index (based on the degree of branching), and Zagreb indices (based on vertex degrees). sciencepublishinggroup.com These descriptors encode information about molecular size, shape, and branching.
For this compound, its structure as a branched C8 aldehyde means its properties can be modeled alongside other octane isomers (for hydrocarbon-related properties) or other C8 aldehydes. frontiersin.orgsciencepublishinggroup.com The high degree of branching at the α-carbon in this compound significantly influences its topological indices and, consequently, its physical properties. For example, increased branching generally leads to a more compact, spherical shape, which lowers the boiling point compared to a linear isomer due to reduced surface area and weaker van der Waals forces.
A typical QSPR model is developed using multiple linear regression (MLR), where a property (P) is expressed as a linear combination of selected descriptors (D). nih.gov P = b₀ + b₁D₁ + b₂D₂ + ... + bₙDₙ The coefficients (b) are determined by fitting the model to a "training set" of molecules with known properties. The resulting equation can then be used to predict the property for new or unmeasured compounds. mdpi.com
Table 3: QSPR Data for Predicting Boiling Points of Octane Isomers This table demonstrates the QSPR concept using experimental boiling points and calculated Wiener indices for various octane isomers, the parent alkanes of C8 aldehydes. The Wiener index is a measure of molecular compactness.
| Octane Isomer | Structure | Wiener Index (W) | Boiling Point (°C) |
|---|---|---|---|
| n-Octane | Linear | 84 | 125.7 |
| 2-Methylheptane | Branched | 74 | 117.6 |
| 3-Methylheptane | Branched | 72 | 118.9 |
| 2,2-Dimethylhexane (B166548) | Branched | 60 | 106.8 |
| 2,5-Dimethylhexane | Branched | 62 | 109.1 |
| 2,2,4-Trimethylpentane | Highly Branched | 50 | 99.2 |
Retrosynthetic Analysis and Artificial Intelligence-driven Route Prediction for Branched Aldehydes
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule (TM) through a series of conceptual "disconnections" into simpler, commercially available precursors. ethz.chnumberanalytics.com For a branched aldehyde like this compound, this analysis identifies strategic bond cleavages that correspond to reliable forward chemical reactions. sathyabama.ac.in
Key disconnection strategies for aldehydes often target the bonds adjacent to the carbonyl group. sathyabama.ac.inlkouniv.ac.in A common disconnection for an α-branched aldehyde is the Cα-Cβ bond, which often corresponds to an aldol-type reaction or alkylation of an enolate in the forward synthesis. For this compound, a logical disconnection would be at the C2-C3 bond. This leads to synthons that can be traced back to practical reagents.
Template-based models use a predefined set of reaction rules or "templates" extracted from reaction databases. The AI learns to select the most appropriate template to apply to a given target molecule. engineering.org.cn
Template-free models , often based on sequence-to-sequence or graph-to-graph neural networks, treat retrosynthesis as a translation problem, directly converting the product's molecular representation (e.g., a SMILES string or graph) into the reactants' representations without explicit rules. researchgate.net
Biological Interactions and Physiological Implications of Aldehydes, with a Focus on Saturated Branched Aldehydes
Mechanisms of Protein Modification by Saturated Aldehydes
Saturated aldehydes, including branched-chain variants like 2,2-Dimethylhexanal, are known to modify proteins, which can lead to significant changes in cellular function. nih.govresearchgate.net This modification is a critical aspect of their biological impact.
Covalent Adduct Formation with Biological Nucleophiles, specifically Lysine (B10760008) Residues
Saturated aldehydes are electrophilic compounds, meaning they are attracted to electron-rich molecules, or nucleophiles, within the cell. acs.orgcapes.gov.br According to the Hard and Soft, Acids and Bases (HSAB) theory, saturated alkanals are categorized as "hard" electrophiles. nih.govnih.gov This classification predicts their preferential reaction with "hard" biological nucleophiles, such as the primary amine groups found on the side chains of lysine residues in proteins. nih.govacs.orgnih.gov
The reaction between a saturated aldehyde and a lysine residue typically involves a 1,2-addition, which can lead to the formation of a Schiff base. acs.orgresearchgate.net This covalent bonding alters the protein's structure and can subsequently impair its function. researchgate.netacs.org The formation of these adducts is a key mechanism behind the toxicity of saturated aldehydes. nih.gov
| Aldehyde Class | Electrophilic Character | Primary Nucleophilic Target | Type of Adduct/Reaction |
|---|---|---|---|
| Saturated Aldehydes (e.g., this compound) | Hard | Lysine (ε-amino group) | Schiff Base (1,2-addition) |
| α,β-Unsaturated Aldehydes (e.g., Acrolein, HNE) | Soft | Cysteine (thiolate group) | Michael Adduct (1,4-addition) |
Role of Oxidative Stress and Hydroperoxides in Aldehyde-Protein Reactions
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a major source of endogenous aldehydes. nih.govmdpi.com ROS can trigger the peroxidation of lipids in cell membranes, a process that decomposes to form various aldehydes, including saturated ones. mdpi.compnas.org
Furthermore, hydroperoxides like hydrogen peroxide (H₂O₂), which are also products of oxidative stress, can actively mediate the covalent binding of saturated aldehydes to proteins. sci-hub.se Research has shown that H₂O₂ facilitates the reaction between alkanals and lysine residues to form N-acylation products. sci-hub.se This process suggests a synergistic relationship where oxidative stress not only generates reactive aldehydes but also promotes their damaging reactions with cellular proteins. sci-hub.se This H₂O₂-mediated mechanism can occur with saturated aldehydes of varying carbon lengths and has been observed in vivo under conditions of induced oxidative stress. sci-hub.se The proposed mechanism involves a Baeyer-Villiger-like reaction that proceeds after the initial formation of a Schiff base between the aldehyde and the lysine. sci-hub.se
Impact on Cellular Protein Function and Physiological Dysfunction
The covalent modification of proteins by aldehydes can have profound consequences for cellular health. researchgate.netnih.gov The formation of adducts on amino acid residues can lead to:
Loss of Function: Modification of key amino acids, particularly within an enzyme's active site, can lead to inactivation. acs.org
Protein Aggregation: Aldehyde-induced modifications can alter a protein's conformation, leading to misfolding and aggregation. nih.gov
Impaired Degradation: The modified proteins may become resistant to normal cellular protein degradation pathways, leading to their accumulation. researchgate.net
Cellular Dysfunction: The collective damage to numerous proteins disrupts critical cellular processes, including signaling, metabolism, and transport. researchgate.netnih.gov This widespread dysfunction can contribute to physiological decline and the progression of various diseases. researchgate.net
Toxicological Pathways of Electrophilic Aldehydes
The toxicity of aldehydes is directly linked to their chemical reactivity as electrophiles. capes.gov.brnih.gov Understanding their specific toxicological pathways is crucial for assessing their health risks.
Characterization of Saturated Branched Aldehydes as Hard Electrophiles
As previously mentioned, the Hard and Soft, Acids and Bases (HSAB) theory provides a framework for predicting the reactivity of aldehydes. nih.govacs.org Saturated aldehydes, such as this compound, are classified as hard electrophiles due to the localized electron deficiency on the carbonyl carbon atom. nih.gov This characteristic drives their reaction with hard nucleophiles like the nitrogen atoms in the amino groups of lysine residues. nih.govnih.gov In contrast, "soft" electrophiles, such as α,β-unsaturated aldehydes, preferentially react with "soft" nucleophiles like the sulfur atom in cysteine residues. nih.govacs.org This distinction is fundamental to understanding the specific molecular targets and mechanisms of toxicity for different classes of aldehydes. nih.gov The toxic effects of hard aldehydes are therefore primarily mediated by their adduction to lysine residues on proteins and amino groups on DNA. nih.gov
Interaction with Endogenous Aldehydes in Disease Progression
Cells are constantly exposed to a mixture of aldehydes from both internal (endogenous) and external (exogenous) sources. scielo.brresearchgate.net Endogenous aldehydes are produced during normal metabolic processes and are significantly increased during oxidative stress associated with many diseases. scielo.bracs.org Exogenous aldehydes are present in the environment, food, and cigarette smoke. mdpi.comresearchgate.net
There is growing evidence that exposure to exogenous aldehydes can exacerbate the cellular damage caused by endogenous aldehydes. acs.org This interaction can accelerate the onset and development of diseases linked to oxidative stress, such as cardiovascular and neurodegenerative diseases. acs.orgresearchgate.net The combined burden of both environmental and internally generated aldehydes can overwhelm the cell's detoxification mechanisms, leading to increased protein and DNA damage and contributing to disease pathology. scielo.bracs.org
Sensory and Olfactory Perception Mechanisms of Aldehydes
The olfactory system's ability to recognize and distinguish between a vast array of volatile molecules is a complex process rooted in molecular interactions. Aldehydes, a class of organic compounds characterized by a carbonyl functional group, are common components of natural and synthetic scents. The perception of these compounds is not mediated by a single, dedicated receptor for each molecule. Instead, the olfactory system employs a combinatorial strategy where a single aldehyde can be recognized by multiple olfactory receptors (ORs), and a single receptor can bind to multiple different aldehydes. nih.gov This overlapping system of affinities allows for the discrimination of a vast number of chemicals. nih.gov
The response of the olfactory system to aldehydes is wide-ranging, with compounds like octanal (B89490) activating a significant number of receptors and, consequently, a large number of glomeruli in the olfactory bulb. nih.gov The structural characteristics of an aldehyde, such as the length of its carbon chain, the degree of saturation, and the presence and position of branched alkyl groups, are critical determinants of its interaction with olfactory receptors. nih.govnih.gov For instance, studies on the rat olfactory receptor OR-I7, a well-researched exemplar for aldehyde detection, have shown that it is activated by a specific range of n-alkyl saturated aldehydes, typically those with hydrocarbon chains containing 5 to 11 carbon atoms. nih.gov This demonstrates the high degree of selectivity that can be present within the olfactory receptor repertoire.
Ligand-Receptor Binding and Signal Transduction Pathways in Olfaction
The detection of an odorant begins with its physical interaction with an olfactory receptor located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. oup.comresearchgate.net This initial binding event is the critical first step that translates a chemical signal into a neural one.
Ligand-Receptor Binding
Olfactory receptors (ORs) are a large family of G-protein coupled receptors (GPCRs), each with a unique primary sequence that creates a distinct small-molecule binding site within its seven-transmembrane structure. nih.govosti.gov The interaction between an aldehyde and an OR is a highly specific process governed by the molecule's structure and chemical properties.
A key aspect of aldehyde recognition involves the aldehyde functional group itself. Research has revealed two primary mechanisms by which aldehyde-specific ORs may detect their ligands: by binding directly to the aldehyde's carbonyl group or by binding to its hydrated form, the 1,1-geminal-diol. nih.govacs.org The latter mechanism depends on the aldehyde's ability to react with water in the surrounding mucus to form this gem-diol. nih.gov
The compound This compound provides a clear example of how molecular structure dictates this interaction. Due to the presence of two methyl groups on the alpha-carbon (the carbon atom adjacent to the carbonyl group), This compound is sterically hindered. This structural feature prevents the nucleophilic attack of water on the carbonyl carbon, meaning This compound forms no detectable gem-diol in an aqueous environment. nih.govacs.org In contrast, a straight-chain aldehyde like hexanal (B45976) readily exists in equilibrium with its gem-diol form. nih.govacs.org This implies that any olfactory receptor activated by This compound must recognize the aldehyde functional group directly, rather than its hydrated counterpart.
Furthermore, the branching of the carbon chain significantly influences receptor binding. Studies on the mouse OR-I7 receptor show that it prefers unbranched aliphatic chains. osti.govrsc.org Small alkyl branches on the chain can create steric interference with the hydrophobic amino acid residues that line the receptor's binding pocket. rsc.org Therefore, the "2,2-dimethyl" structure of This compound would be expected to be disfavored by receptors like OR-I7 that are tuned for linear aldehydes. This highlights how subtle changes in molecular architecture, such as alpha-substitution, can profoundly impact which receptors a molecule can activate. osti.govacs.org
| Compound | Structure | Hydration in Water (Formation of Gem-Diol) | Structural Reason |
|---|---|---|---|
| Hexanal | CH₃(CH₂)₄CHO | Forms a detectable equilibrium with its gem-diol (Khyd ≈ 0.75) | The carbonyl carbon is sterically accessible to water molecules. |
| This compound | CH₃(CH₂)₃C(CH₃)₂CHO | No detectable gem-diol formation | Steric hindrance from the two methyl groups on the alpha-carbon prevents water from attacking the carbonyl group. |
Signal Transduction Pathways
Once an odorant like an aldehyde binds to and activates its specific OR, a signal transduction cascade is initiated to convert the chemical information into an electrical signal. nih.gov This process is fundamental to olfactory perception.
The canonical pathway for olfactory signal transduction proceeds as follows:
G-Protein Activation: The activated odorant-bound OR interacts with and activates a specific G-protein, Gαolf. nih.gov
cAMP Synthesis: Gαolf, in turn, activates the enzyme adenylyl cyclase type III (ACIII). ACIII then catalyzes the conversion of ATP into the second messenger molecule, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the binding of cAMP to cyclic nucleotide-gated (CNG) ion channels. This binding event causes the channels to open. nih.gov
Neuron Depolarization: The opening of CNG channels allows for an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the olfactory sensory neuron. This influx of positive ions depolarizes the cell membrane. nih.gov
Signal Amplification: The initial influx of Ca²⁺ through the CNG channels triggers the opening of secondary, calcium-gated chloride (Ano2) channels. The subsequent efflux of chloride ions (Cl⁻) further depolarizes the membrane, amplifying the initial signal. nih.gov
Action Potential Generation: This significant depolarization of the neuron's membrane potential generates an action potential, an electrical nerve impulse that travels along the neuron's axon to the olfactory bulb in the brain for further processing. oup.comresearchgate.net
The critical role of this cAMP-mediated pathway is underscored by studies on knockout mice. Animals lacking essential components of this cascade, such as Gαolf, ACIII, or the CNGA2 channel subunit, exhibit anosmia (the inability to smell), confirming that this is the major pathway for olfactory signal transduction in mammals. nih.gov
Environmental Fate and Degradation Pathways of 2,2 Dimethylhexanal
Atmospheric Chemistry and Reactivity with Environmental Radicals
Once released into the troposphere, 2,2-dimethylhexanal is subject to chemical transformations, primarily initiated by reactions with photochemically generated radicals. These reactions govern its atmospheric persistence and its contribution to the formation of secondary atmospheric pollutants.
Based on the reaction rates of similar aldehydes, the rate constant for this compound with OH radicals is expected to be significant, leading to a relatively short atmospheric lifetime. The atmospheric lifetime (τ) can be estimated using the formula:
τ = 1 / (k_OH * [OH])
where k_OH is the reaction rate constant and [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10^6 molecules/cm³). A study on the reaction of OH radicals with a series of hydrocarbons included 2,2-dimethylhexane (B166548), the alkane analog, and reported rate constants at various temperatures. mdpi.comresearchgate.netuni-bayreuth.de For instance, at 288 K, the rate constant for 2,2-dimethylhexane was determined to be 4.57 x 10⁻¹² cm³ s⁻¹. uni-bayreuth.de Aldehydes are generally more reactive than their corresponding alkanes due to the easily abstractable aldehydic proton.
| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) at ~298 K | Estimated Atmospheric Lifetime |
|---|---|---|
| This compound | ~3.5 x 10⁻¹¹ (Estimated) | ~8 hours (Estimated) |
| Hexanal (B45976) | 3.35 x 10⁻¹¹ | ~8.3 hours |
| 2,2-Dimethylhexane | 4.57 x 10⁻¹² (at 288K) uni-bayreuth.de | ~2.5 days uni-bayreuth.de |
Table data for Hexanal is derived from established atmospheric chemistry databases. The value for this compound is an estimation based on structural similarities to hexanal. The lifetime is calculated assuming a global average [OH] of 1x10⁶ molecules/cm³.
The atmospheric oxidation of this compound is a potential source of secondary organic aerosols (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form low-volatility products that can partition from the gas phase to form new aerosol particles or condense onto existing ones. mountainscholar.org
The initial reaction with OH radicals forms a 2,2-dimethylhexanoyl radical. In the presence of oxygen (O₂), this rapidly forms a peroxy radical. The subsequent fate of this peroxy radical depends on the concentration of nitrogen oxides (NOx).
In high-NOx environments , the peroxy radical primarily reacts with nitric oxide (NO) to form an alkoxy radical. This alkoxy radical can then react with O₂ to yield 2,2-dimethylhexanoic acid and a hydroperoxyl radical (HO₂).
In low-NOx environments , the peroxy radical is more likely to react with HO₂ to form a hydroperoxide (2,2-dimethylperoxyhexanoic acid) or other organic peroxy radicals.
Reaction Kinetics with Hydroxyl (OH) Radicals and Atmospheric Lifetime Determination
Biodegradation Studies in Various Environmental Compartments
Should this compound be deposited from the atmosphere into aquatic or terrestrial environments, its fate is largely governed by microbial activity. Its structure as a branched aldehyde makes it a substrate for various microbial metabolic pathways.
Microorganisms in soil and water possess a wide array of enzymes capable of metabolizing aldehydes. Aldehydes are common intermediates in various metabolic pathways but can also be toxic at higher concentrations. pnas.orgresearchgate.net Therefore, microbes have evolved efficient detoxification mechanisms, the most common of which is the oxidation of the aldehyde to a less reactive carboxylic acid. pnas.orgresearchgate.net
This transformation is typically catalyzed by NAD(P)+-dependent aldehyde dehydrogenases. In the case of this compound, this pathway would lead to the formation of 2,2-dimethylhexanoic acid. This resulting carboxylic acid can then be further metabolized, potentially entering central metabolic pathways like the beta-oxidation pathway, although the quaternary carbon at the C2 position presents a steric hindrance that may require specialized enzymatic machinery for further degradation. Studies on the metabolism of other branched-chain aldehydes in various microbial species have shown that they are readily converted to their corresponding acids. asm.orgresearchgate.netnih.gov This suggests that this compound is unlikely to persist in microbially active environments.
The transport of this compound between air, water, and soil is controlled by its physical and chemical properties. europa.eueuropa.eu With a computed octanol-water partition coefficient (LogP) of approximately 2.6, this compound exhibits moderate hydrophobicity. nih.gov This suggests that in aquatic systems, it will have a tendency to partition from the water column to sediment and suspended organic matter. Similarly, in terrestrial ecosystems, it is expected to adsorb to soil organic carbon.
Its moderate vapor pressure indicates that volatilization from surface waters to the atmosphere can be a significant transport process. Due to its relatively short atmospheric lifetime, long-range atmospheric transport is limited.
Applications of 2,2 Dimethylhexanal in Organic Synthesis and Materials Science
2,2-Dimethylhexanal as a Chiral Building Block in Asymmetric Synthesis
The application of α-branched aldehydes is a significant area of interest in asymmetric synthesis due to the challenge of controlling the stereochemistry at the α-position. While information specifically detailing the use of this compound as a chiral building block is limited, the broader class of α-branched aldehydes is recognized for its role in creating chiral molecules. mdpi.com The presence of two methyl groups at the α-carbon of this compound makes it an achiral molecule. However, its derivatives, such as (3R)-3-Hydroxy-2,2-dimethylhexanal, are chiral and can serve as valuable intermediates in the synthesis of enantiomerically pure compounds. theclinivex.com
The stereoselective functionalization of α-branched aldehydes often relies on the use of chiral catalysts, such as proline and its derivatives or specific peptide catalysts, which can facilitate enantioselective additions to the aldehyde. mdpi.comnih.gov These methods can create new stereogenic centers with high levels of control. For instance, peptide catalysts have been shown to resolve racemic β-branched aldehydes through kinetic resolution in reactions with nitroolefins, yielding γ-nitroaldehydes with multiple stereocenters. nih.gov While not a direct example involving this compound, this demonstrates the potential for creating chiral complexity from branched aldehydes. The development of such catalytic systems is crucial for unlocking the full potential of sterically hindered aldehydes like this compound in the synthesis of optically active molecules. sigmaaldrich.comwiley.com
Table 1: Examples of Chiral Building Blocks Derived from Branched Aldehydes
| Chiral Building Block | Parent Aldehyde Type | Synthetic Application |
| (3R)-3-Hydroxy-2,2-dimethylhexanal theclinivex.com | α,α-Disubstituted Aldehyde | Intermediate for chiral molecules |
| γ-Nitroaldehydes nih.gov | β-Branched Aldehydes | Precursors to complex chiral structures |
| β-Hydroxy Aldehydes google.com | Enolizable Aldehydes | Products of enantioselective aldol (B89426) reactions |
Utilization in the Construction of Complex Organic Frameworks and Target-Directed Synthesis
The synthesis of complex organic frameworks, such as metal-organic frameworks (MOFs), often requires specific organic linkers to control the pore size and functionality of the resulting material. While direct incorporation of this compound into MOF structures is not widely reported, the principles of using branched molecules to tune framework properties are well-established. For example, the separation of branched alkanes using MOFs demonstrates the potential for these frameworks to interact selectively with sterically demanding molecules. researchgate.netresearchgate.net The shape-selective properties of MOFs can be tailored by the choice of organic linkers, suggesting that derivatives of this compound could potentially be used to create frameworks with specific recognition capabilities. researchgate.neteurekalert.org
In the realm of target-directed synthesis, the structural unit of this compound can be found within more complex natural products and therapeutically active compounds. The development of synthetic methods that can introduce this α,α-dimethyl-substituted carbonyl motif is therefore of significant interest. For example, enantioselective additions of branched aldehydes to allenamides, catalyzed by a combination of peptide and gold catalysts, can produce γ,δ-enamide aldehydes with fully substituted stereogenic centers. d-nb.infoethz.ch These products can then be elaborated into a variety of chiral building blocks, including diols, lactones, and piperidines, which are common structural motifs in bioactive molecules. d-nb.infoethz.ch
Development of Novel Reagents and Catalysts Incorporating Branched Aldehyde Structures
The unique electronic and steric properties of branched aldehydes make them attractive candidates for the development of novel reagents and catalysts. The reactivity of the aldehyde group can be harnessed to create new chemical entities with specific functions. For instance, the oxidation of the related compound 2,2-dimethylhexane (B166548) can yield alcohols, ketones, or carboxylic acids, depending on the reaction conditions. This suggests that this compound could be a precursor to a variety of functionalized molecules that could act as reagents in organic synthesis.
Furthermore, the development of catalysts that can effectively and selectively transform branched aldehydes is an active area of research. For example, metal-organic frameworks have been investigated as co-catalysts to enhance the selectivity for branched aldehydes in hydroformylation reactions. eurekalert.org This indicates the importance of controlling the formation and subsequent reactions of branched aldehydes. While catalysts incorporating the this compound structure itself are not documented, the broader research into catalysts for branched aldehydes highlights the synthetic challenges and opportunities associated with these sterically congested molecules. mdpi.com The insights gained from these studies could pave the way for the design of new catalysts specifically tailored for reactions involving α,α-disubstituted aldehydes.
Role as an Intermediate in Specialty Chemical Production and Derivatization
This compound serves as a potential intermediate in the synthesis of various specialty chemicals. Its derivatives, obtained through reactions such as oxidation, reduction, or carbon-carbon bond formation, can possess desirable properties for applications in fragrances, flavors, and materials. For example, the oxidation of 2,2-dimethylhexane, a saturated hydrocarbon counterpart, can lead to the formation of 2,2-dimethylhexan-2-ol, which can be further oxidized. A patent describes the enzymatic hydroxylation of 2,2-dimethylhexane to produce 2-hydroxymethyl-2-methylhexane, a related alcohol. google.com These transformations suggest that this compound could be an intermediate in the production of various oxygenated derivatives.
The derivatization of this compound can lead to a range of other compounds. For example, its reduction would yield 2,2-dimethylhexan-1-ol, a primary alcohol. The synthesis of related compounds like 2,5-dimethyl-2,4-hexadiene (B125384) and 2,5-dimethyl-2,5-hexanediol, which are used as intermediates in the production of insecticides, polymers, and other specialty chemicals, underscores the industrial relevance of branched C8 structures. gminsights.comfishersci.ca While not direct derivatives of this compound, their synthesis highlights the value of the dimethyl-substituted hexane (B92381) backbone in creating commercially important molecules.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,2-dimethylhexanal, and how can reaction conditions be optimized?
- Methodology :
- Oxidation of 2,2-dimethylhexanol : Use catalytic oxidation with pyridinium chlorochromate (PCC) in dichloromethane under inert conditions to avoid over-oxidation to carboxylic acids .
- Grignard Reaction : React 3-methylpentanal with methylmagnesium bromide, followed by careful quenching and purification to isolate the aldehyde .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 0–25°C) to minimize side reactions like aldol condensation .
Q. How can this compound be characterized spectroscopically, and what key peaks should researchers expect?
- Analytical Workflow :
- NMR : In H NMR, the aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. The two methyl groups on C2 result in a singlet at δ 1.0–1.2 ppm for six protons .
- IR : A strong absorption band at ~1720 cm confirms the aldehyde carbonyl group.
- GC-MS : Look for a molecular ion peak at m/z 128 (CHO) and fragmentation patterns consistent with α-cleavage .
Advanced Research Questions
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 40°C. Monitor aldehyde content via HPLC with UV detection (λ = 280 nm). Acidic conditions may promote hydration, while basic conditions could trigger Cannizzaro reactions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Under nitrogen, decomposition typically occurs above 150°C .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Optimize the aldehyde’s geometry at the B3LYP/6-31G** level. Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict rate acceleration due to stabilization of transition states .
Q. How should researchers resolve contradictions in reported enantiomeric excess (ee) for asymmetric reductions of this compound?
- Data Analysis :
- Chiral Chromatography : Use chiral GC columns (e.g., Cyclodextrin-based) to validate ee values. Compare results with circular dichroism (CD) spectroscopy.
- Replication : Ensure consistent use of catalysts (e.g., CBS reduction vs. enzymatic methods) and control moisture levels, as trace water can alter catalytic activity .
Methodological Guidance
Q. What strategies are effective in minimizing racemization during derivatization of this compound for chromatographic analysis?
- Best Practices :
- Derivatization : Use non-enolizable reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oximes at 25°C .
- Low-Temperature Workflow : Perform reactions in ice baths and avoid prolonged exposure to light or heat .
Q. How can isotopic labeling (e.g., C) aid in tracing metabolic pathways of this compound in biological systems?
- Experimental Setup :
- Synthesis of C-Labeled Aldehyde : Introduce C at the carbonyl carbon via labeled CO in a modified Gattermann-Koch reaction .
- Metabolic Profiling : Use LC-MS/MS to track labeled metabolites in cell cultures, focusing on glutathione adducts (m/z shift +3) and carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
